4-Methoxy-2-methylthieno[3,2-d]pyrimidine
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Overview
Description
4-Methoxy-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: Methyl 2-aminothiophene-3-carboxylate is reacted with formimidamide to form an intermediate.
Chlorination: The intermediate undergoes chlorination to introduce a chlorine atom.
Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine ring system .
Scientific Research Applications
4-Methoxy-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- N-methylthieno[2,3-d]pyrimidin-4-amine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Methoxy-2-methylthieno[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-methoxy-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8N2OS/c1-5-9-6-3-4-12-7(6)8(10-5)11-2/h3-4H,1-2H3 |
InChI Key |
ALIIORFRWMHKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC)SC=C2 |
Origin of Product |
United States |
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